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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B15593814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Murrangatin diacetate, a natural

coumarin derivative. It details its chemical identifiers, summarizes key findings from a pivotal

study on its anti-angiogenic properties, and provides detailed experimental protocols for the

cited research.

Chemical Identifiers
Murrangatin diacetate is a derivative of the natural product Murrangatin, isolated from plants

of the Murraya genus.[1] Its key chemical identifiers are summarized in the table below.
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Identifier Value Reference

CAS Number 51650-59-0 [2]

Molecular Formula C19H20O7 [2]

Molecular Weight 360.36 g/mol [2]

Synonym

2H-1-Benzopyran-2-one, 8-

[(1R,2S)-1,2-bis(acetyloxy)-3-

methyl-3-buten-1-yl]-7-

methoxy-, rel-(+)-

[2]

SMILES

COc1ccc2ccc(=O)oc2c1--

INVALID-LINK----INVALID-

LINK--C(C)=C

[3]

Biological Activity and Signaling Pathway
A key study has highlighted the potential of Murrangatin, the parent compound of Murrangatin
diacetate, as an anti-angiogenic agent. The research demonstrated that Murrangatin inhibits

angiogenesis, a critical process in tumor growth and metastasis, by suppressing the AKT

signaling pathway.[4][5]

The study, "Murrangatin suppresses angiogenesis induced by tumor cell-derived media and

inhibits AKT activation in zebrafish and endothelial cells," provides the foundation for the

biological activity information presented here.[4][5] The findings indicate that Murrangatin

significantly inhibits the growth of subintestinal vessels in zebrafish embryos and suppresses

various angiogenic phenotypes in human umbilical vein endothelial cells (HUVECs) induced by

tumor-conditioned media.[4][5] This inhibition is achieved, at least in part, through the

attenuation of AKT phosphorylation.[4][5]

The proposed signaling pathway is depicted in the following diagram:
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Caption: Murrangatin's inhibitory effect on the AKT signaling pathway in endothelial cells.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15593814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies from the key study investigating the anti-angiogenic

effects of Murrangatin.

Zebrafish Anti-Angiogenesis Assay
This assay evaluates the effect of a compound on the development of blood vessels in a living

organism.
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Start: Transgenic Tg(fli1:EGFP) Zebrafish Embryos
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Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.

Detailed Steps:
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Animal Model: Transgenic Tg(fli1:EGFP) zebrafish, which express green fluorescent protein

in their endothelial cells, are used.

Embryo Preparation: At 24 hours post-fertilization (hpf), the chorions of the embryos are

enzymatically removed.

Compound Treatment: Embryos are placed in 24-well plates and incubated with varying

concentrations of Murrangatin or a vehicle control (DMSO) in standard embryo medium.

Incubation: The treated embryos are incubated for 24 hours at 28.5°C.

Imaging Preparation: After incubation, embryos are anesthetized using tricaine and mounted

in 3% methylcellulose on a glass slide for imaging.

Microscopy and Analysis: The development of the subintestinal vessels (SIVs) is observed

and captured using a fluorescence microscope. The extent of vessel growth and branching is

quantified to assess the anti-angiogenic effect of the compound.

HUVEC-Based In Vitro Angiogenesis Assays
A series of in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) were

performed to assess different aspects of angiogenesis.

1. Cell Proliferation Assay:

Method: HUVECs are seeded in 96-well plates and starved overnight. The cells are then

treated with tumor-conditioned medium (to stimulate proliferation) in the presence of varying

concentrations of Murrangatin for 48 hours. Cell viability is assessed using a Cell Counting

Kit-8 (CCK-8) assay.

2. Cell Migration Assay (Wound Healing):

Method: HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell

monolayer with a pipette tip. The cells are then washed and incubated with tumor-

conditioned medium and different concentrations of Murrangatin. The closure of the scratch

is monitored and photographed at 0 and 12 hours.

3. Cell Invasion Assay (Transwell):
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Method: The upper chambers of Transwell inserts are coated with Matrigel. HUVECs, pre-

treated with Murrangatin, are seeded into the upper chambers in serum-free medium. The

lower chambers are filled with tumor-conditioned medium as a chemoattractant. After 24

hours of incubation, non-invading cells are removed from the top of the membrane, and the

invaded cells on the bottom are fixed, stained, and counted.

4. Tube Formation Assay:

Method: Matrigel is polymerized in 96-well plates. HUVECs, pre-treated with Murrangatin,

are seeded onto the Matrigel. After 6 hours of incubation, the formation of capillary-like

structures (tubes) is observed and photographed under a microscope. The total tube length

and number of branch points are quantified.

Western Blot Analysis for AKT Phosphorylation
This technique is used to detect the levels of phosphorylated AKT, an indicator of its activation.

Detailed Steps:

Cell Treatment and Lysis: HUVECs are starved and then pre-treated with Murrangatin before

being stimulated with tumor-conditioned medium for a short period (e.g., 30 minutes). The

cells are then washed and lysed to extract total proteins.

Protein Quantification: The concentration of the extracted proteins is determined using a

BCA protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. The band intensities are quantified to determine the ratio of p-AKT to total
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AKT.

Conclusion
Murrangatin diacetate and its parent compound, Murrangatin, represent promising areas for

further investigation in the field of oncology drug development. The demonstrated anti-

angiogenic activity, mediated through the inhibition of the AKT signaling pathway, provides a

strong rationale for continued research into their therapeutic potential. The experimental

protocols detailed herein offer a foundation for researchers to build upon in their exploration of

these and other natural product-derived compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15593814?utm_src=pdf-body
https://www.benchchem.com/product/b15593814?utm_src=pdf-custom-synthesis
https://www.chemfaces.com/natural/Murrangatin-diacetate-CFN98826.html
https://m.chemicalbook.com/ProdSupplierGWCB52519879_EN.htm
https://immunomart.com/product/murrangatin-diacetate/
https://www.dovepress.com/murrangatin-suppresses-angiogenesis-induced-by-tumor-cell-derived-medi-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161741/
https://www.benchchem.com/product/b15593814#murrangatin-diacetate-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15593814#murrangatin-diacetate-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15593814#murrangatin-diacetate-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15593814#murrangatin-diacetate-cas-number-and-chemical-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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